molecular formula C24H21N3 B4075134 3,3'-(3-pyridinylmethylene)bis(2-methyl-1H-indole)

3,3'-(3-pyridinylmethylene)bis(2-methyl-1H-indole)

Cat. No. B4075134
M. Wt: 351.4 g/mol
InChI Key: DOFCKEKXFOFHTO-UHFFFAOYSA-N
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Description

3,3’-(3-pyridinylmethylene)bis(2-methyl-1H-indole) is a chemical compound with the molecular formula C24H21N3 . It is a derivative of indole, a heterocyclic aromatic organic compound, and pyridine, a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 3,3’-(3-pyridinylmethylene)bis(2-methyl-1H-indole) consists of two indole rings connected by a pyridinylmethylene bridge . The average mass of the molecule is 351.444 Da, and the monoisotopic mass is 351.173553 Da .


Physical And Chemical Properties Analysis

The melting point of 3,3’-(3-pyridinylmethylene)bis(2-methyl-1H-indole) is 152-155 °C (decomp), and the predicted boiling point is 591.7±45.0 °C. The predicted density of the compound is 1.289±0.06 g/cm3 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Potential: “2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole” has been investigated for its potential as an anticancer agent. Studies suggest that it inhibits cancer cell growth and induces apoptosis (programmed cell death) in certain cancer cell lines . Researchers are exploring its mechanism of action and evaluating its efficacy against specific cancer types.

Biological Activity

Interaction with Human Serum Albumin: This compound, along with its derivatives, has been studied for its binding affinity to human serum albumin (HSA). Understanding such interactions is crucial for drug delivery and pharmacokinetics. The plant hormone indole-3-acetic acid (IAA) and its derivatives, including our compound of interest, have shown promise as pro-drugs in cancer therapy .

Organic Synthesis

Fischer Indole Synthesis: Researchers have employed the Fischer indole synthesis to prepare optically active cyclohexanone derivatives, including our compound. This synthetic route involves the reaction of phenylhydrazine hydrochloride with the corresponding ketone, leading to tricyclic indole structures. Further transformations can yield related compounds with potential applications .

Pharmacological Studies

Effects on Hepatocellular Carcinoma Cells: Studies have investigated the effects of our compound on human hepatocellular carcinoma (HCC) cells and their resistant variants. Notably, it exhibited stronger growth inhibition in resistant cells compared to parent cells. Researchers are keen on unraveling its specific targets and mechanisms of action .

Materials Science

Luminescent Properties: Certain indole derivatives, including our compound, exhibit interesting luminescent properties. These properties make them potential candidates for optoelectronic devices, sensors, and imaging applications. Researchers are investigating their behavior in different environments and matrices.

properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c1-15-22(18-9-3-5-11-20(18)26-15)24(17-8-7-13-25-14-17)23-16(2)27-21-12-6-4-10-19(21)23/h3-14,24,26-27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFCKEKXFOFHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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